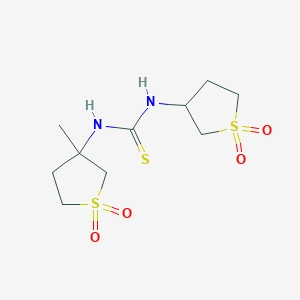

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea

Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea is a thiourea derivative featuring two tetrahydrothiophene-1,1-dioxide (sulfolane) moieties linked via a thiourea (-NCS-N-) bridge. This compound is structurally distinct due to its dual sulfone rings, which enhance stability and solubility compared to non-sulfonated analogs .

Properties

Molecular Formula |

C10H18N2O4S3 |

|---|---|

Molecular Weight |

326.5 g/mol |

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea |

InChI |

InChI=1S/C10H18N2O4S3/c1-10(3-5-19(15,16)7-10)12-9(17)11-8-2-4-18(13,14)6-8/h8H,2-7H2,1H3,(H2,11,12,17) |

InChI Key |

LMKKZESIGOZVOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)NC(=S)NC2CCS(=O)(=O)C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea typically involves the reaction of appropriate tetrahydrothiophene derivatives with thiourea under controlled conditions. The reaction may proceed as follows:

Starting Materials: 3-methyl-1,1-dioxidotetrahydrothiophene and 1,1-dioxidotetrahydrothiophene.

Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

Procedure: The starting materials are mixed with thiourea and the base in the solvent, and the mixture is heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional sulfone groups.

Reduction: Reduction reactions can convert the sulfone groups back to sulfides.

Substitution: The thiourea linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional sulfone groups, while reduction may produce sulfide derivatives.

Scientific Research Applications

Biological Applications

Recent studies have highlighted the biological significance of thiourea derivatives, including the compound . Key applications include:

- Anticancer Activity : Thioureas have shown promising results in inhibiting the growth of various cancer cell lines. For instance, compounds similar to the one discussed demonstrated IC50 values in the low micromolar range against several cancer types, indicating potent cytotoxic effects .

- Antimicrobial Properties : The compound exhibits antimicrobial activity against gram-positive and gram-negative bacteria. Studies have reported enhanced efficacy against specific strains, making it a candidate for developing new antibacterial agents .

- Tyrosinase Inhibition : Certain thiourea derivatives have been identified as effective inhibitors of tyrosinase, an enzyme involved in melanin production. This property is particularly relevant for cosmetic applications aimed at skin lightening and treating hyperpigmentation .

Synthesis and Coordination Chemistry

The synthesis of thiourea derivatives often involves straightforward methods such as reaction between isothiocyanates and amines. The compound's ability to form stable complexes with transition metals has been extensively studied. These metal complexes can exhibit enhanced biological activities compared to their non-complexed counterparts .

Applications in Drug Development

The versatility of thiourea derivatives extends into drug development, where they serve as scaffolds for designing novel therapeutic agents. The structure–activity relationship (SAR) studies have provided insights into optimizing these compounds for better efficacy and reduced toxicity. For instance, modifications to the thiourea backbone can lead to improved binding affinities for biological targets .

Case Studies

Several case studies illustrate the applications of thiourea derivatives:

- Anticancer Research : A series of thiourea compounds were synthesized and evaluated for their anticancer properties against MCF7 breast cancer cells. Results indicated that specific modifications significantly enhanced cytotoxicity compared to standard chemotherapeutics .

- Antimicrobial Screening : Compounds derived from thioureas were tested against various bacterial strains, revealing strong activity against resistant strains of Staphylococcus aureus, suggesting potential use in treating infections caused by antibiotic-resistant bacteria .

- Cosmetic Applications : Research on tyrosinase inhibitors derived from thioureas has led to promising candidates for skin-whitening products. These compounds exhibited superior inhibitory effects compared to traditional agents like kojic acid .

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfone and thiourea groups are key functional groups that contribute to its reactivity and interactions.

Comparison with Similar Compounds

1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea

This compound () replaces the sulfolane groups with aromatic substituents (2-chlorobenzoyl and 3-methoxyphenyl). Key differences include:

- Polarity : The absence of sulfone rings reduces polarity, increasing lipophilicity.

- Crystallinity : X-ray studies () show planar thiourea linkages facilitating dense molecular packing, whereas the target compound’s sulfolane rings may introduce steric hindrance.

- Reactivity : Aromatic substituents enable π-π stacking, unlike the sulfolane moieties, which rely on dipole-dipole interactions .

1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)hexyl)thiourea

This derivative () incorporates a bulky bicycloheptane group, contrasting with the target compound’s compact sulfolane rings. The bicyclic system enhances hydrophobicity and may influence membrane permeability in biological systems .

Sulfolane-Containing Derivatives

(1,1-Dioxidotetrahydro-3-thienyl)amine Hydrochloride

A precursor (), this compound lacks the thiourea bridge but shares the sulfolane core. Its primary amine group enables nucleophilic reactions, whereas the target compound’s thiourea linkage offers hydrogen-bonding capacity .

Methyl(3-methyl-1,1-dioxidotetrahydro-3-thienyl)amine Hydrochloride

This derivative () features a methylamino group on the sulfolane ring.

Functionalized Sulfolane Derivatives

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

This carboxamide derivative () replaces the thiourea with a carboxamide group, enhancing hydrolytic stability. The trifluoromethylphenyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating thiourea in the target compound .

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol

This pyrazole derivative () demonstrates sulfolane’s versatility in heterocyclic systems. The hydroxyl group increases acidity compared to the target compound’s neutral thiourea .

Comparative Physicochemical Properties

*Estimated based on structural analogs (e.g., ).

Key Research Findings

- Synthetic Routes : The target compound’s synthesis likely involves coupling a sulfolane-based isothiocyanate with a sulfolane amine, analogous to methods in and .

- Biological Relevance : Thiourea derivatives with sulfone groups exhibit enhanced binding to sulfotransferases and kinase targets due to dipole interactions .

- Thermal Stability: Sulfolane rings improve thermal stability compared to non-cyclic thioureas, as seen in sulfone-containing analogs () .

Biological Activity

The compound 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea is a derivative of thiourea that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of thiourea derivatives often involves the reaction of isothiocyanates with amines or the nucleophilic addition of thiols to isocyanates. The specific structure of this compound includes two tetrahydrothiophen moieties linked by a thiourea group. This unique configuration may contribute to its biological properties.

Antimicrobial Activity

Thiourea derivatives are known for their antimicrobial properties. In particular, compounds similar to the one have shown effectiveness against various bacterial strains. For example:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 1.47 µM against Staphylococcus epidermidis and Micrococcus luteus .

- Mechanism : The antimicrobial activity is often attributed to the disruption of cellular processes, such as interference with enzyme function and membrane integrity .

Anticancer Activity

Thiourea derivatives exhibit significant anticancer potential:

- Cell Line Studies : Research indicates that these compounds can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. IC50 values reported range from 1.50 µM for certain derivatives .

- Mechanisms : The anticancer effects are believed to involve the induction of apoptosis and disruption of cell cycle progression .

Antioxidant Activity

The antioxidant properties of thiourea derivatives have been documented:

- Radical Scavenging : Some derivatives demonstrate strong reducing potential against free radicals, with IC50 values indicating effective scavenging capabilities .

Case Studies

Several studies highlight the biological activity of thiourea derivatives:

- Antibacterial Efficacy : A recent study evaluated a series of thiourea compounds, identifying significant antibacterial activity against MRSA infections. The lead compound disrupted NAD+/NADH homeostasis, showcasing a novel mechanism for antibacterial action .

- Anticancer Mechanisms : In vitro studies on human leukemia cell lines demonstrated that specific thiourea derivatives could significantly inhibit cell viability and induce apoptosis at low concentrations .

- Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions between thiourea derivatives and target proteins involved in microbial resistance mechanisms. These studies provide insights into how structural modifications can enhance biological activity .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea, and which reaction conditions are critical for yield optimization?

- Methodology : The compound’s synthesis likely involves condensation of substituted tetrahydrothiophene sulfone amines with thiocarbonyl reagents. Key steps include:

- Preparation of 1,1-dioxidotetrahydrothiophen-3-ylamine intermediates via catalytic oxidation of thietane derivatives using tungsten-based catalysts and hydrogen peroxide under alkaline conditions (pH ~11.5) .

- Thiourea formation via reaction with carbon disulfide or isothiocyanates in aqueous or solvent-free systems, with temperature control (ambient to 80°C) to minimize side reactions .

- Critical parameters: pH during oxidation, stoichiometry of amine to thiocarbonyl reagent, and purification via recrystallization (e.g., ethanol/water mixtures) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this thiourea derivative?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent connectivity, with DMSO-d6 as a solvent to observe thiourea NH protons .

- Infrared (IR) Spectroscopy : Detection of C=S (∼1250 cm) and sulfone S=O (∼1150–1300 cm) stretches .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns (e.g., intramolecular N–H···S interactions) using single crystals grown via slow evaporation .

Q. What biological activities are anticipated for this compound based on structural analogs?

- Methodology : Thiourea derivatives exhibit antibacterial, anticancer, and enzyme-inhibitory properties. Screen using:

- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial strains (e.g., S. aureus, E. coli) .

- Antioxidant assays : DPPH radical scavenging to evaluate electron-donating capacity .

- Molecular docking : Preliminary virtual screening against target proteins (e.g., kinases) to prioritize experimental validation .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodology :

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) using reference compounds .

- Dose-response analysis : Establish EC values across multiple cell lines or enzymatic systems to account for variability .

- Meta-analysis : Compare structural modifications (e.g., sulfone vs. non-sulfone analogs) to identify activity trends .

Q. What computational strategies are suitable for predicting the reactivity and interaction mechanisms of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) Simulations : Model binding kinetics with biological targets (e.g., DNA grooves, enzyme active sites) .

- ADMET Prediction : Use tools like SwissADME to estimate solubility, bioavailability, and metabolic stability .

Q. How can environmental stability and degradation pathways of this compound be systematically evaluated?

- Methodology :

- Photolysis/Hydrolysis Studies : Expose to UV light (254 nm) and aqueous buffers (pH 4–9) to track degradation products via LC-MS .

- Soil Microcosm Experiments : Assess microbial degradation in simulated ecosystems with GC-MS metabolite profiling .

- Ecotoxicity Testing : Use Daphnia magna or algal models to determine LC values for risk assessment .

Q. What strategies can improve the solubility and bioavailability of this thiourea derivative for pharmacological applications?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.